Nimesulide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Nimesulide: Pharmacology, Mechanisms, and Research Applications

Drug Overview and Chemical Profile

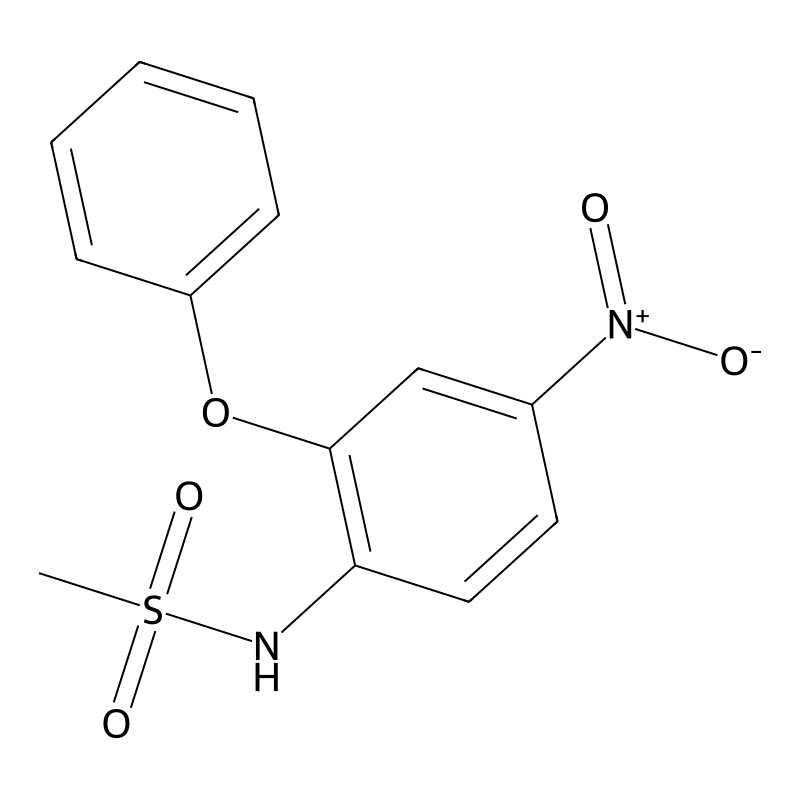

Nimesulide is a sulfonanilide-class nonsteroidal anti-inflammatory drug (NSAID) with a distinctive chemical structure that differentiates it from conventional acidic NSAIDs. First synthesized in 1971 by researchers at Riker Laboratories, this compound was initially developed based on the concept that free radicals play critical roles in chronic inflammatory diseases [1]. The compound features a 4-nitro-2-phenoxymethanesulfonanilide structure with a relatively high pKa of 6.5 compared to traditional NSAIDs, which contributes to its unique pharmacological profile [2] [1].

The drug was first commercialized in Italy in 1985 under brand names Aulin and Mesulid and has since become available in over 50 countries worldwide, primarily in Europe, Latin America, and Asia [3] [1]. Notably, this compound has never been approved for use in the United States, Canada, Australia, New Zealand, Japan, or the United Kingdom, primarily due to ongoing concerns about its potential for hepatotoxicity [4] [5] [3]. Despite these safety concerns, this compound remains clinically valuable due to its rapid onset of action (with meaningful pain reduction observed within 15 minutes) and favorable gastrointestinal tolerability profile compared to traditional NSAIDs [3] [1].

Table 1: Fundamental Chemical and Regulatory Properties of this compound

| Property | Specification |

|---|---|

| Chemical Name | N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide |

| Molecular Formula | C13H12N2O5S |

| Molecular Weight | 308.31 g/mol |

| pKa Value | 6.4-6.5 |

| DrugBank Accession Number | DB04743 |

| Initial Market Approval | Italy, 1985 |

| Current Regulatory Status | Approved in many European, Asian, and Latin American countries; not approved in US, Canada, UK, Australia, or Japan |

Mechanism of Action: Multifactorial Pharmacodynamics

This compound exhibits a complex multifactorial mechanism of action that extends beyond its prostaglandin-inhibiting effects. While it functions primarily as a relatively selective cyclooxygenase-2 (COX-2) inhibitor, this compound simultaneously targets multiple key mediators of the inflammatory process, resulting in a comprehensive anti-inflammatory, analgesic, and antipyretic profile [4] [6] [1].

COX-2 Selectivity and Prostaglandin Inhibition

This compound demonstrates significant selectivity for the COX-2 enzyme compared to COX-1, with an IC50 COX-2/COX-1 ratio of 0.038 [1]. This selective inhibition reduces the synthesis of pro-inflammatory prostaglandins at sites of inflammation while largely sparing the constitutive COX-1-mediated production of prostaglandins that maintain gastrointestinal mucosal integrity and renal function [6] [7]. The molecular basis for this selectivity stems from this compound's unique chemical structure, which allows it to fit more specifically into the active site of COX-2 compared to COX-1 [7] [1].

Additional Anti-inflammatory Mechanisms

Beyond COX-2 inhibition, this compound modulates several other critical inflammatory pathways:

Neutrophil inhibition: this compound significantly reduces the release of superoxide anions and other reactive oxygen species from activated neutrophils. It also demonstrates a scavenging effect on hypochlorous acid, a potent oxidant produced by myeloperoxidase in neutrophils [8] [9]. Additionally, it inhibits neutrophil chemotaxis and activation through effects on phosphodiesterase type IV [1] [9].

Mast cell and basophil modulation: The drug decreases histamine release from tissue mast cells and inhibits the production of platelet-activating factor (PAF) by human basophils, contributing to its anti-allergic and anti-inflammatory effects [8] [9].

Cytokine and enzyme regulation: this compound reduces the production and action of multiple pro-inflammatory cytokines and inhibits the release of cartilage-degrading enzymes such as stromelysin and metalloproteinases from human chondrocytes, suggesting potential chondroprotective properties [8] [9].

Adenosine signaling: Recent research indicates that this compound interacts with the ecto-5'-nucleotidase (e-5′NT/CD73)/adenosine A2A receptor pathway, which contributes to its anti-inflammatory effects through adenosine-mediated signaling [1].

The following diagram illustrates this compound's multifaceted mechanism of action across different cellular targets:

This compound's multi-target mechanism of action against inflammatory processes.

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties that contribute to its rapid onset of therapeutic effects. The drug is rapidly absorbed following oral administration, reaching peak plasma concentrations within 2-3 hours [4] [3]. Its absorption is largely unaffected by food, gender, or advanced age, making its pharmacokinetic profile predictable across diverse patient populations [4] [2].

The drug demonstrates high protein binding (>97.5%), primarily to albumin, which may potentially lead to interactions with other highly protein-bound medications [4] [10] [3]. This compound undergoes extensive hepatic metabolism via the cytochrome P450 system, primarily CYP2C9, to form several metabolites, with the main active metabolite being 4-hydroxythis compound [4] [3]. This metabolite retains pharmacological activity and may contribute to the overall therapeutic effects of the drug.

This compound demonstrates a relatively short elimination half-life of 1.8-4.7 hours, which contributes to its rapid clearance from the system [4] [3]. Elimination occurs through both renal (approximately 50%) and fecal (approximately 29%) routes, requiring dosage adjustment in patients with severe renal or hepatic impairment but not in those with moderate kidney disease [4] [3].

Table 2: Comprehensive Pharmacokinetic Properties of this compound

| Parameter | Characteristics | Clinical Significance |

|---|---|---|

| Absorption | Rapid oral absorption; Tmax 2-3 hours | Fast onset of action (within 15 minutes) |

| Bioavailability | Nearly complete | Consistent therapeutic response |

| Food Effect | Negligible | Can be administered without regard to meals |

| Protein Binding | >97.5% (primarily albumin) | Potential for drug interactions with highly protein-bound drugs |

| Distribution Volume | Not fully characterized | Extensive tissue distribution suggested |

| Metabolism | Hepatic (CYP2C9); main metabolite: 4-hydroxythis compound (active) | Drug interactions possible with CYP2C9 inhibitors/inducers |

| Elimination Half-life | 1.8-4.7 hours | Suitable for twice-daily dosing |

| Excretion | Renal (50%), fecal (29%) | Requires caution in severe renal/hepatic impairment |

Safety and Toxicity Profile

Hepatotoxicity

The most significant safety concern with this compound is its potential for idiosyncratic liver injury, which has led to its withdrawal from markets in several countries including Spain, Finland, Belgium, Ireland, and Mexico [5] [3] [1]. The incidence of this compound-induced liver injury is estimated at approximately 1 in 50,000 patients, with severe hepatotoxicity occurring in some cases after only 3 days of therapy [3]. The mechanism underlying this compound-induced hepatotoxicity remains incompletely understood but may involve mitochondrial injury and idiosyncratic reactions [5] [1]. A multicenter case-control study conducted in Italy from 2011-2014 identified this compound as the NSAID associated with the highest risk of liver injury among all commonly used drugs in this class [1].

Gastrointestinal and Cardiovascular Safety

In contrast to its hepatotoxicity profile, this compound demonstrates favorable gastrointestinal tolerability compared to traditional non-selective NSAIDs. Clinical studies using gastro-duodenal endoscopy and intestinal permeability investigations have demonstrated that this compound at 100 mg twice daily produces minimal gastrointestinal injury, in contrast to naproxen and other conventional NSAIDs that typically cause significant gastro-duodenal damage [5] [1]. Interestingly, this compound has been shown to exert protective effects against NSAID-induced ulcers through mechanisms that appear to be independent of its COX-2 selectivity [7] [1].

Regarding cardiovascular safety, this compound does not appear to significantly increase cardiovascular thrombotic risk, unlike some other selective COX-2 inhibitors [7] [1]. This may be related to its relatively moderate COX-2 selectivity compared to drugs like celecoxib and rofecoxib, or to its additional pharmacological activities that might mitigate cardiovascular effects [7].

Drug Interactions

This compound has a relatively low potential for clinically significant drug interactions, though several important interactions have been documented:

Protein-binding interactions: this compound may be displaced from plasma protein binding sites by concurrently administered drugs such as fenofibrate, salicylic acid, and tolbutamide. Conversely, this compound may displace salicylic acid and furosemide from plasma proteins [10].

Anticoagulant interactions: Although this compound does not typically affect response to warfarin, some patients may show increased anticoagulant effect, necessitating monitoring of coagulation parameters when these drugs are co-administered [10].

Renal interactions: this compound may reduce the natriuretic response to furosemide and potentiate furosemide-induced reductions in glomerular filtration rate and renal blood flow through inhibition of renal cyclooxygenase [10].

Limited metabolic interactions: Unlike many NSAIDs, this compound demonstrates minimal interference with drug metabolism, though a marginal decrease in plasma theophylline levels has been observed without clinical significance on respiratory function tests [10].

Table 3: Adverse Effect Profile and Risk Comparison

| Adverse Effect | Incidence/Risk Level | Comparative Risk vs. Other NSAIDs | Risk Factors |

|---|---|---|---|

| Hepatotoxicity | ~1/50,000 patients; rare but potentially severe | Higher than other NSAIDs | Duration >15 days, pre-existing liver disease |

| GI Complications | Intermediate risk | Lower than non-selective NSAIDs; similar to other COX-2 inhibitors | History of peptic ulcer, elderly patients |

| Cardiovascular Events | No significant increase | Lower than some selective COX-2 inhibitors | Pre-existing cardiovascular disease |

| Renal Effects | Comparable to other NSAIDs | Similar to conventional NSAIDs | Pre-existing renal impairment, dehydration |

| Hypersensitivity Reactions | Rare; may be better tolerated in aspirin-sensitive asthmatics | Potentially lower than some NSAIDs | Asthma, nasal polyps |

Research Applications and Experimental Methodology

In Vitro Assays for Mechanism Characterization

Research on this compound's mechanisms employs various standardized experimental protocols:

COX inhibition assays: These utilize recombinant COX-1 and COX-2 enzymes or human whole blood assays to measure prostaglandin production (typically PGE2) following stimulation with specific agonists like calcium ionophore A23187 or lipopolysaccharide [6] [1]. The IC50 ratio (COX-2/COX-1) is calculated to determine selectivity.

Neutrophil function studies: Human neutrophils are isolated from peripheral blood using density gradient centrifugation, then stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA). Superoxide anion production is measured by cytochrome C reduction or chemiluminescence, while elastase release is determined using specific chromogenic substrates [8] [9].

Chondrocyte culture models: Human articular chondrocytes are cultured from cartilage specimens and stimulated with interleukin-1β to induce metalloproteinase production. The effect of this compound on stromelysin and collagenase release is quantified using ELISA or zymography techniques [8] [9].

In Vivo Models for Efficacy Assessment

Animal models for evaluating this compound's activity include:

Carrageenan-induced rat paw edema: This standard inflammation model measures volume displacement after carrageenan injection, with this compound administered prophylactically or therapeutically to assess anti-inflammatory activity [8] [9].

Acetic acid writhing test: Mice receive acetic acid intraperitoneally, and the reduction in writhing episodes after this compound administration quantifies analgesic efficacy [6] [8].

Randall-Selitto test: This mechanical pain model applies pressure to inflamed paws to measure analgesic effects through increased pain threshold [6].

Yeast-induced fever model: Hyperthermia is induced in rats by yeast injection, and the antipyretic activity of this compound is measured by monitoring rectal temperature changes [8].

The following diagram illustrates a standard experimental workflow for evaluating this compound's anti-inflammatory and analgesic properties:

Standard experimental workflow for evaluating this compound's pharmacological properties.

Conclusion and Research Perspectives

This compound represents a pharmacologically distinct NSAID with a unique multifactorial mechanism of action that extends beyond its relative COX-2 selectivity. Its ability to simultaneously target multiple inflammatory pathways—including neutrophil activation, oxidant production, histamine release, and cartilage-degrading enzymes—makes it a valuable drug for research and clinical applications where rapid analgesia with improved gastrointestinal tolerability is desired [6] [8] [1].

However, the risk of hepatotoxicity remains a significant concern that limits its clinical use in many countries [5] [3] [1]. Future research directions should focus on:

- Developing novel this compound analogs with improved safety profiles while retaining its multifaceted anti-inflammatory activities [5] [1]

- Elucidating the molecular mechanisms underlying this compound-induced liver injury to identify risk factors and potential protective approaches [5] [1]

- Exploring its potential anti-cancer applications based on emerging evidence of COX-2-dependent and independent antitumor effects [5]

- Investigating its neuroprotective properties in cerebral ischemia models, where it has demonstrated promising effects even with delayed administration [5] [1]

References

- 1. The relatively selective cyclooxygenase-2 inhibitor ... [sciencedirect.com]

- 2. Relationship of this compound safety to its pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 5. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

- 6. This compound: an NSAID that preferentially inhibits COX-2, ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is a selective COX-2 inhibitory, atypical non- ... [pubmed.ncbi.nlm.nih.gov]

- 8. Recent contributions to knowledge of the mechanism of... of action [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Contributions to Knowledge of the Mechanism of... of Action [link.springer.com]

- 10. Drug interactions with this compound [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Nimesulide: COX-2 Selectivity, Anti-inflammatory Mechanisms, and Experimental Applications

Introduction to Molecular Pharmacology and Clinical Significance

Nimesulide (N-(4-Nitro-2-phenoxyphenyl)-methanesulfonamide) is a sulfonanilide compound classified as a selective cyclooxygenase-2 (COX-2) inhibitor with a distinctive pharmacological profile that differentiates it from both traditional non-steroidal anti-inflammatory drugs (NSAIDs) and newer coxib drugs. Discovered in 1971 through research focused on identifying molecules with oxyradical scavenging capabilities, this compound was specifically designed to target free radicals as critical factors in chronic inflammatory diseases [1]. The drug exhibits a unique chemical structure belonging to the sulfonanilide class, which contributes to its distinctive pharmacological properties, including its high selectivity for COX-2 over COX-1 enzymes [1]. Unlike many NSAIDs that inhibit both constitutive COX-1 and inducible COX-2 isoforms non-selectively, this compound demonstrates relative COX-2 selectivity, which underlies its therapeutic efficacy and potentially improved gastrointestinal tolerability compared to non-selective NSAIDs [2] [3].

This compound has been approved in numerous countries worldwide for the treatment of acute pain, symptomatic osteoarthritis, and primary dysmenorrhea, though its clinical use has been restricted or withdrawn in some jurisdictions due to concerns about hepatotoxicity [4] [1]. The drug represents an important pharmacological tool for understanding COX-2 inhibition and its therapeutic applications, while also serving as a prototype for drugs with multi-modal anti-inflammatory mechanisms that extend beyond prostaglandin synthesis inhibition [1]. This comprehensive technical review examines this compound's molecular mechanisms, selectivity profile, anti-inflammatory properties, pharmacokinetic characteristics, and experimental methodologies to provide researchers and drug development professionals with a thorough scientific reference.

COX-2 Selectivity Profile and Quantitative Analysis

Molecular Basis of COX-2 Selectivity

This compound's classification as a selective COX-2 inhibitor stems from its preferential inhibition of the inducible cyclooxygenase-2 enzyme over the constitutive cyclooxygenase-1 isoform. This selectivity arises from specific molecular interactions between this compound and the COX-2 enzyme active site, which differs from COX-1 in having a larger, more flexible active site cavity and a valine-to-isoleucine substitution at position 523 that creates additional space for accommodating bulkier inhibitors [3]. The sulfonanilide structure of this compound, characterized by a methanesulfonamide group attached to a nitro-phenoxyphenyl ring system, allows it to bind preferentially to the COX-2 active site while demonstrating weaker affinity for COX-1 [1]. This structural specificity translates into functional selectivity, with this compound effectively suppressing prostaglandin production at sites of inflammation where COX-2 is predominantly expressed, while having minimal impact on COX-1-mediated constitutive prostaglandin synthesis in tissues such as gastric mucosa and platelets [2] [3].

The selectivity ratio of this compound varies depending on the experimental system used for assessment, but consistently demonstrates preferential inhibition of COX-2 across multiple assay types. In purified enzyme preparations, this compound exhibits a COX-2/COX-1 inhibitory ratio ranging from approximately 0.76 to as low as 0.0004, representing a 1.3 to 2,512-fold higher selectivity for COX-2 than for COX-1 [3]. This substantial variation in reported selectivity ratios highlights the importance of considering the specific experimental context and methodology when interpreting COX-2 selectivity data. The drug's selectivity is further confirmed in ex vivo whole blood assays conducted in healthy human volunteers, where this compound administration (100 mg twice daily for 2 weeks) significantly reduced lipopolysaccharide-induced COX-2-derived PGE2 production without affecting constitutive COX-1-mediated thromboxane B2 synthesis [3].

Quantitative Selectivity Data

Table 1: COX-2/COX-1 Selectivity Ratios of this compound Across Different Experimental Systems

| Experimental System | COX-2 IC₅₀ | COX-1 IC₅₀ | Selectivity Ratio (COX-2/COX-1) | Fold Selectivity for COX-2 |

|---|---|---|---|---|

| Purified Enzyme Assays | Variable across studies | Variable across studies | 0.76 - 0.0004 | 1.3 - 2,512 |

| Human Whole Blood Assay | Significant reduction in PGE₂ | No effect on TXB₂ | 0.06 | ~16.7 |

| Cellular Assays (various) | Consistent inhibition | Minimal inhibition | ~0.038 | ~26.3 |

The quantitative assessment of this compound's COX-2 selectivity reveals a consistent pattern of preferential inhibition across diverse experimental systems. The variation in specific IC₅₀ values and selectivity ratios reflects differences in assay methodologies, including the use of purified enzymes versus cell-based systems, variations in substrate concentrations, and differences in incubation conditions [3]. In the widely cited whole blood assay developed by Warner et al., this compound demonstrated a selectivity ratio of 0.06, indicating approximately 16.7-fold greater potency against COX-2 compared to COX-1 [1]. This level of selectivity positions this compound as having intermediate COX-2 specificity—less selective than coxibs such as celecoxib and rofecoxib, but significantly more COX-2-selective than traditional NSAIDs like ibuprofen, naproxen, or diclofenac [2] [3].

Table 2: Comparison of this compound Selectivity with Other NSAIDs

| Drug | COX-2 Selectivity Ratio | Classification | Clinical Implications |

|---|---|---|---|

| This compound | 0.038 - 0.06 | Preferential COX-2 inhibitor | Balanced efficacy and GI tolerability |

| Celecoxib | 0.003 | Highly selective COX-2 inhibitor | Reduced GI toxicity, cardiovascular concerns |

| Ibuprofen | 0.5 - 1.0 | Non-selective NSAID | Standard efficacy, higher GI risk |

| Diclofenac | 0.2 - 0.7 | Non-selective NSAID | Potent efficacy, moderate GI risk |

| Aspirin | >100 | COX-1 preferential | Antiplatelet effects, GI toxicity |

The clinical relevance of this compound's COX-2 selectivity manifests primarily in its improved gastrointestinal tolerability profile compared to non-selective NSAIDs. While traditional NSAIDs inhibit both COX-1 and COX-2, resulting in reduced protective prostaglandins in the gastric mucosa alongside inhibition of inflammatory prostaglandins, this compound's relative sparing of COX-1 helps preserve gastric mucosal integrity [2] [1]. This pharmacological advantage is particularly evident in experimental models demonstrating that this compound not only causes less gastric damage than non-selective NSAIDs but may actually protect against ulceration induced by other NSAIDs [2] [1]. However, it is important to note that this compound's selectivity is not absolute, and its clinical use still carries a risk of gastrointestinal adverse effects, albeit lower than that associated with non-selective NSAIDs [1].

Multi-modal Anti-inflammatory Mechanisms

Mechanisms Beyond COX-2 Inhibition

While this compound's primary mechanism of action involves selective inhibition of COX-2-mediated prostaglandin synthesis, the drug exhibits several additional anti-inflammatory activities that contribute to its overall therapeutic profile. These multi-modal mechanisms help explain this compound's clinical efficacy in various inflammatory conditions and distinguish it from other COX-2 selective inhibitors [1]. One significant additional mechanism involves the inhibition of phosphodiesterase type IV (PDE4), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP) in inflammatory cells [1]. By increasing intracellular cAMP levels, this compound suppresses the activation of various immune cells, including neutrophils and eosinophils, resulting in reduced production of pro-inflammatory mediators and decreased oxidant radical generation [1]. This PDE4 inhibitory activity complements this compound's effects on prostaglandin synthesis and may contribute to its potency in reducing inflammation.

This compound also demonstrates significant effects on neutrophil function, inhibiting multiple aspects of these cells' pro-inflammatory activities. Specifically, the drug has been shown to suppress neutrophil oxidative metabolism, chloramine production, and elastase release, all of which are key processes in inflammation-mediated tissue damage [1]. Additionally, this compound interferes with the activation pathway of neutrophils by inhibiting their phosphodiesterase type IV, further reducing their inflammatory potential [1]. Beyond these effects, this compound modulates the production and activity of various inflammatory cytokines, including tumor necrosis factor-α (TNF-α), and inhibits the release of histamine from basophils and mast cells, which contributes to its efficacy in reducing inflammatory symptoms [4] [1]. These diverse anti-inflammatory activities collectively enhance this compound's therapeutic potential in various inflammatory conditions.

Adenosine-Mediated Anti-inflammatory Effects

Recent research has revealed that this compound's anti-inflammatory effects are partially mediated through the adenosine signaling pathway, representing a novel mechanism not shared by most other NSAIDs [1]. This pathway involves this compound-induced upregulation of ecto-5'-nucleotidase (CD73), the enzyme responsible for converting AMP to adenosine, which subsequently activates adenosine A2A receptors to produce anti-inflammatory effects [1]. The increased expression of CD73 on macrophage and neutrophil cell surfaces leads to elevated extracellular adenosine levels, which through binding to A2A receptors, inhibits pro-inflammatory cytokine production and reduces neutrophil activation [1]. This adenosine-mediated mechanism was convincingly demonstrated in experiments showing that the anti-inflammatory effects of this compound in carrageenan-induced rat paw edema could be blocked by adenosine A2A receptor antagonists [1].

The following diagram illustrates this compound's multi-modal anti-inflammatory mechanisms:

Pharmacokinetic Profile and Metabolism

Absorption, Distribution, and Elimination

This compound demonstrates favorable pharmacokinetic properties that support its clinical use as an anti-inflammatory and analgesic agent. Following oral administration in tablet, granule, or suspension formulations, this compound is rapidly absorbed, reaching peak plasma concentrations (Cmax) between 1.22 to 2.75 hours after administration [5] [6]. The absolute bioavailability of oral this compound is high, with mean Cmax values ranging from 2.86 to 6.50 mg/L after a 100 mg dose [5] [6]. The presence of food does not significantly alter the rate or extent of this compound absorption, providing clinical flexibility in dosing timing [5] [6]. When administered rectally via suppository, this compound exhibits lower Cmax and delayed absorption compared to oral formulations, with relative bioavailability ranging from 54% to 64% [5] [6]. This comprehensive pharmacokinetic profile ensures predictable systemic exposure across different administration routes.

This compound displays a relatively small volume of distribution (0.18-0.39 L/kg), indicating limited tissue penetration beyond the plasma compartment [5] [6]. The drug is highly protein-bound (>97.5%) primarily to albumin, with only approximately 1% of the drug circulating in the free, pharmacologically active form [5] [6]. This extensive protein binding contributes to this compound's relatively small volume of distribution. Importantly, the unbound fraction of this compound increases in patients with renal impairment (2%) or hepatic dysfunction (4%), potentially enhancing drug effects and toxicity risk in these populations [5] [6]. This compound effectively crosses the blood-brain barrier, which may contribute to its central analgesic effects and neuroprotective properties observed in experimental models [7]. The drug follows monoexponential decline after peak concentration, with a terminal elimination half-life ranging from 1.80 to 4.73 hours, supporting twice-daily dosing in clinical practice [5] [6].

Metabolic Pathways and Excretion

Table 3: this compound Pharmacokinetic Parameters

| Parameter | Values | Comments |

|---|---|---|

| Absorption (oral) | Rapid and extensive | Not affected by food |

| Tmax (oral) | 1.22 - 2.75 hours | Consistent across formulations |

| Cmax (100 mg oral) | 2.86 - 6.50 mg/L | Dose-dependent |

| Bioavailability (suppository) | 54 - 64% (relative to oral) | Lower and delayed absorption |

| Protein Binding | >97.5% (primarily albumin) | Increases in renal/hepatic impairment |

| Volume of Distribution | 0.18 - 0.39 L/kg | Limited tissue distribution |

| Half-life | 1.80 - 4.73 hours | Supports twice-daily dosing |

| Metabolism | Extensive hepatic | Multiple metabolites |

| Primary Metabolite | 4′-hydroxy-nimesulide (M1) | Pharmacologically active |

| Renal Excretion | 50.5 - 62.5% | Mainly as metabolites |

| Fecal Excretion | 17.9 - 36.2% | Mainly as metabolites |

This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C9, with negligible excretion of unchanged drug in urine or feces [5] [6]. The principal metabolite is 4′-hydroxy-nimesulide (designated M1), which retains pharmacological activity as an anti-inflammatory and analgesic agent, though with lower potency than the parent compound [5] [6]. Several minor metabolites have also been identified in urine and feces, predominantly in conjugated forms [5] [6]. The total plasma clearance of this compound ranges from 31.02 to 106.16 ml/h/kg, reflecting almost exclusive metabolic clearance with a low extraction ratio of approximately 0.1 [5] [6]. Following metabolic transformation, this compound-derived compounds are eliminated primarily via renal excretion (50.5-62.5%) with significant fecal elimination (17.9-36.2%) [5] [6].

The pharmacokinetic profile of this compound is not significantly influenced by age or gender, with similar patterns observed in children, adults, and the elderly [5] [6]. However, hepatic impairment substantially affects this compound metabolism, significantly reducing the elimination rate of both this compound and its M1 metabolite [5] [6]. Patients with liver dysfunction require substantial dose reduction (4-5 times lower) to avoid drug accumulation and potential toxicity [5] [6]. In contrast, moderate renal impairment does not significantly alter this compound pharmacokinetics, and no dosage adjustment is necessary for patients with creatinine clearances above 1.8 L/h [5] [6]. This compound demonstrates few clinically significant drug interactions, with no relevant interactions observed with glibenclamide, cimetidine, antacids, furosemide, theophylline, warfarin, or digoxin [5] [6].

Safety and Toxicity Profile

Hepatotoxicity Concerns and Mechanisms

The most significant safety concern associated with this compound therapy is idiosyncratic hepatotoxicity, which has led to its withdrawal or restricted use in several countries [4] [1]. Epidemiologic studies indicate that while liver injury from this compound is relatively rare, its incidence is higher than with many other NSAIDs [1]. A multicenter case-control study conducted in Italy from 2011 to 2014 identified this compound as the NSAID associated with the highest risk of liver injury among all studied agents [1]. The mechanism underlying this compound-induced hepatotoxicity remains incompletely understood but is believed to involve the formation of reactive metabolites in susceptible individuals, triggering immune-mediated liver damage or direct hepatocellular toxicity [1]. The risk of hepatotoxicity appears related to treatment duration, with longer courses of therapy associated with higher incidence of liver injury, including potentially fatal outcomes in severe cases [1].

The idiosyncratic nature of this compound hepatotoxicity presents challenges for risk prediction and management, as it does not appear dose-related in the conventional sense and cannot be reliably reproduced in animal models [1]. Clinical manifestations range from asymptomatic transaminase elevations to clinically apparent hepatitis, cholestasis, or acute liver failure requiring transplantation [1]. Available evidence suggests that careful patient selection, avoidance of prolonged therapy, and regular monitoring of liver function may help mitigate this risk. The benefit-risk assessment for this compound must consider the relative rarity of serious hepatotoxicity against its therapeutic efficacy and generally favorable extra-hepatic safety profile [1]. In many countries where this compound remains available, it is recommended as a second-line agent for short-term treatment of acute pain when other NSAIDs are ineffective or poorly tolerated [1].

Gastrointestinal and Cardiovascular Safety

Despite being a selective COX-2 inhibitor, this compound still carries a risk of gastrointestinal adverse effects, though this risk appears intermediate between non-selective NSAIDs and highly selective coxibs [1]. A systematic review by Castellsague et al. found that this compound presents an intermediate risk of upper gastrointestinal complications, including peptic ulcer perforations, obstructions, and bleeding, when compared to other NSAIDs [1]. Interestingly, experimental studies have demonstrated that this compound not only causes less gastric damage than non-selective NSAIDs but may actually protect against ulceration induced by other NSAIDs [2] [1]. This unique gastroprotective property may involve mechanisms beyond COX-2 selectivity, possibly related to this compound's effects on neutrophil function and oxidant radical production [2] [1].

Regarding cardiovascular safety, this compound appears to have a more favorable profile than many highly selective COX-2 inhibitors [2] [1]. Unlike drugs such as rofecoxib, which significantly increase thrombotic event risk, this compound does not demonstrate significant cardiotoxicity in clinical studies [2] [1]. This differential cardiovascular risk profile may relate to this compound's moderate COX-2 selectivity rather than the profound COX-2 inhibition characteristic of coxibs, potentially preserving some cardioprotective prostaglandin synthesis [2] [1]. Additionally, this compound's multiple mechanisms of action, including effects on neutrophils and phosphodiesterase inhibition, might contribute to its relatively benign cardiovascular risk profile compared to more selective COX-2 inhibitors [1]. Nevertheless, standard precautions applicable to all NSAIDs regarding cardiovascular risk should be observed with this compound use, particularly in patients with established cardiovascular disease or multiple risk factors.

Experimental Protocols and Research Applications

In Vitro Assessment of COX-2 Selectivity

The evaluation of this compound's COX-2 selectivity employs various in vitro methodologies utilizing different enzyme sources and detection systems. One standardized approach involves assays using purified COX enzymes isolated from different cellular sources. In this protocol, recombinant human COX-1 and COX-2 enzymes are incubated with this compound at varying concentrations alongside appropriate controls [3]. The reaction mixture typically includes arachidonic acid as substrate, heme as cofactor, and buffer optimized for enzyme activity. After a fixed incubation period, prostaglandin production is quantified using enzyme immunoassay (EIA) or radioimmunoassay (RIA) techniques specifically measuring PGE2 formation [3]. The IC50 values for COX-1 and COX-2 inhibition are calculated from concentration-response curves, and the selectivity ratio is determined as IC50 for COX-1 divided by IC50 for COX-2 [3].

Alternative cellular approaches utilize whole blood assays that more closely approximate physiological conditions. For the COX-1 component, human blood samples are allowed to clot, and serum thromboxane B2 (TXB2) levels are measured as an indicator of COX-1 activity in platelets [3]. For COX-2 assessment, blood samples are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, followed by measurement of PGE2 production [3]. This compound is added to blood samples at varying concentrations before clot formation (for COX-1) or LPS stimulation (for COX-2). This ex vivo approach demonstrated that this compound (100 mg twice daily for 2 weeks) significantly reduced COX-2-derived PGE2 production without affecting COX-1-mediated TXB2 synthesis, confirming its selectivity in a clinically relevant model [3]. These complementary methodologies provide comprehensive assessment of this compound's COX-2 selectivity under different experimental conditions.

In Vivo Models of Anti-inflammatory Activity

Table 4: Experimental Models for Assessing this compound Activity

| Model Type | Specific Model | Key Parameters Measured | This compound Findings |

|---|---|---|---|

| Inflammation | Carrageenan-induced paw edema | Paw volume, Inflammatory mediators | Dose-dependent reduction in edema |

| Pain | Post-haemorrhoidectomy pain | Pain intensity scores, Analgesic consumption | Equivalent efficacy to naproxen |

| Neuroprotection | Permanent MCAO in rats | Infarct volume, Neurological deficits | Reduced infarction with post-treatment delay up to 2h |

| Gastroprotection | NSAID-induced ulcer models | Ulcer index, Mucosal damage | Protective against other NSAID-induced ulcers |

| Tissue Protection | Diffuse traumatic brain injury | Neuronal survival, Cognitive function | Improved histological and functional outcomes |

The carrageenan-induced rat paw edema model represents a standard in vivo approach for evaluating this compound's anti-inflammatory activity. In this protocol, inflammation is induced by subplantar injection of carrageenan solution (typically 1% in saline) into the hind paw of rats [1]. This compound is administered orally or intraperitoneally at varying doses (typically 3-12 mg/kg) either prophylactically or therapeutically at different time points after carrageenan injection [1]. Paw volume is measured using plethysmometry at regular intervals (1, 2, 3, 4, 5, and 6 hours) post-carrageenan administration. Inflammatory exudate may be collected for measurement of prostaglandin levels, cytokine concentrations, and neutrophil infiltration [1]. This model has been instrumental in demonstrating this compound's dose-dependent anti-inflammatory effects and elucidating its adenosine-mediated mechanism through experiments using selective receptor antagonists [1].

For assessment of neuroprotective properties, the permanent middle cerebral artery occlusion (pMCAO) model in rats provides a clinically relevant system for studying ischemic stroke. In this protocol, permanent focal cerebral ischemia is induced by surgical insertion of a nylon filament into the internal carotid artery to occlude the middle cerebral artery [7]. This compound is typically administered intraperitoneally at doses of 3, 6, or 12 mg/kg, either 30 minutes before ischemia or with delayed administration (0.5-4 hours post-occlusion) to evaluate therapeutic window [7]. Outcome measures include infarct volume quantification using TTC staining, neurological deficit scores based on a standardized scale, and motor function assessment using rotarod performance [7]. This model demonstrated that this compound (12 mg/kg) significantly reduced cortical, subcortical, and total infarct volumes and improved functional recovery even when treatment was initiated up to 2 hours after stroke onset [7].

The following diagram illustrates the experimental workflow for assessing this compound's neuroprotective effects:

Clinical Trial Design for Efficacy Assessment

Well-designed clinical trials provide essential evidence for this compound's therapeutic efficacy and safety in specific indications. A representative phase III trial investigated the efficacy and tolerability of this compound 1% w/w spray in minor soft-tissue injuries using a multicenter, open-label design [8]. The study enrolled 125 adult patients with clinical diagnoses of minor traumatic soft tissue lesions (bruises, sprains, strains, tendinitis, and tenosynovitis) who met predefined inclusion/exclusion criteria [8]. Participants received this compound 1% spray applied topically for seven days, with assessments conducted at baseline, day 1, day 4, and day 8 [8]. The primary efficacy variable was pain intensity measured using a Numerical Rating Scale (NRS 1-100 mm), while secondary efficacy variables included degree of inflammation and edema, functional impairment, and global assessments by both investigators and patients [8].

Conclusion and Research Implications

This compound represents a pharmacologically distinct anti-inflammatory agent with a unique multi-modal mechanism of action that extends beyond its selective COX-2 inhibition. The drug's additional effects on phosphodiesterase IV, neutrophil function, oxidant radical production, and adenosine signaling collectively contribute to its therapeutic profile and differentiate it from both traditional NSAIDs and more selective COX-2 inhibitors [2] [1] [3]. These diverse mechanisms underlie this compound's efficacy in various inflammatory and pain conditions while potentially explaining its somewhat different safety profile compared to other drugs in the NSAID class. The experimental protocols detailed in this review provide robust methodologies for investigating this compound's pharmacological properties and therapeutic potential in both preclinical and clinical settings.

References

- 1. The relatively selective cyclooxygenase-2 inhibitor ... [sciencedirect.com]

- 2. is a this compound - selective inhibitory, atypical non-steroidal... COX 2 [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological evidence of selective ... [link.springer.com]

- 4. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 5. Clinical Pharmacokinetics of this compound | Clinical Pharmacokinetics [link.springer.com]

- 6. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the cyclooxygenase- 2 on cerebral... inhibitor this compound [jneuroinflammation.biomedcentral.com]

- 8. A phase III trial evaluating the efficacy and tolerability of ... [pmc.ncbi.nlm.nih.gov]

pharmacokinetic profile of Nimesulide absorption and metabolism

Pharmacokinetic Parameters of Nimesulide

The following table summarizes the key absorption, distribution, and elimination parameters of this compound after a single 100 mg oral dose in healthy adults [1] [2] [3]:

| Parameter | Value | Details |

|---|---|---|

| Absorption | ||

| Tmax (Time to Cmax) | 1.22 - 2.75 hours | Rapid absorption [1]. |

| Cmax (Peak Plasma Concentration) | 2.86 - 6.50 mg/L | After a 100 mg dose [1]. |

| Effect of Food | Negligible | No clinically significant effect on rate or extent of absorption [1] [2]. |

| Distribution | ||

| Volume of Distribution (Vz/F) | 0.18 - 0.39 L/kg | Suggests extensive tissue distribution [1] [3]. |

| Protein Binding | >97.5% | Primarily to plasma albumin [1] [4] [5]. |

| Elimination | ||

| Half-life (Terminal) | 1.80 - 4.73 hours | Short elimination half-life [1] [4]. |

| Clearance (CL/F) | 31.02 - 106.16 mL/h/kg | Primarily through metabolic clearance [1] [3]. |

| Excretion (Urine) | 50 - 66% | Mainly as metabolites [4] [3] [5]. |

| Excretion (Feces) | 29 - 39% | Mainly as metabolites [4] [3] [5]. |

Metabolism and Metabolites of this compound

This compound undergoes extensive hepatic biotransformation, producing multiple metabolites. The table below details the major metabolite and primary metabolic pathways [1] [2] [3]:

| Aspect | Details |

|---|---|

| Primary Metabolic Pathway | Ring Hydroxylation: Produces the main, pharmacologically active metabolite, 4'-hydroxythis compound (M1) [1] [2] [3]. |

| Other Metabolic Pathways | 1. Nitro-Reduction: Reduction of the nitro (-NO₂) group to an amino (-NH₂) group. 2. Ether Cleavage: Hydrolysis of the ether bond, producing metabolites like 2-phenoxy-4-nitro-methanesulfoanilide. 3. Conjugation: Resulting hydroxylated and amine metabolites undergo glucuronidation or sulfation [3]. | | Number of Metabolites Identified | At least 16 metabolites have been identified in human excreta using advanced LC-MS/MS techniques [3]. | | Activity of Metabolites | The 4'-hydroxythis compound (M1) metabolite retains anti-inflammatory and analgesic activity, though it is lower than the parent drug [1]. |

The complex metabolic fate of this compound can be visualized through the following pathway diagram, which synthesizes information from the identified metabolic studies [3]:

This compound metabolism involves hydroxylation, nitro-reduction, and conjugation pathways [3].

Key Experimental Methodology

Understanding the data requires a look at the foundational experimental methods. A pivotal study used a radiolabeled tracer to comprehensively map this compound's fate in the body [3].

- Core Technique: A single 100 mg oral dose of [¹⁴C]-nimesulide was administered to healthy, fasted male volunteers.

- Sample Collection: Plasma, urine, and fecal samples were collected systematically for up to 168 hours post-dose.

- Quantification & Identification:

- Total Radioactivity: Liquid scintillation counting was used to track the total disposition of the drug-related material in plasma, blood, urine, and feces.

- Specific Assays: Concentrations of the parent this compound and its main metabolite, 4'-hydroxythis compound (M1), were determined in plasma using validated methods (likely HPLC).

- Metabolite Profiling: Metabolites in excreta were identified using advanced techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This allowed for the separation and structural elucidation of the numerous metabolites, including conjugates.

Important Clinical and Regulatory Considerations

For researchers, it is critical to contextualize pharmacokinetic data within the drug's known safety profile.

- Impact of Organ Impairment: The pharmacokinetics of this compound are markedly altered in patients with severe hepatic impairment, leading to a significant reduction in elimination rate. Its use is contraindicated in this population. No significant adjustment is needed for moderate renal impairment, but it is also contraindicated in severe renal disease [1] [2] [4].

- Drug Interactions: Pharmacokinetic interactions between this compound and other drugs (e.g., warfarin, theophylline, glibenclamide) are typically absent or of limited clinical relevance [1] [2].

- Hepatotoxicity Risk: It is important to note that this compound's use has been restricted or withdrawn in many countries due to its risk of serious liver injury. The identification of multiple, potentially reactive metabolites is considered a key factor in investigating the mechanisms behind this rare but severe toxicity [4] [3].

References

- 1. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and metabolism of this compound [link.springer.com]

- 3. The Biotransformation and Pharmacokinetics of 14C ... [longdom.org]

- 4. This compound [en.wikipedia.org]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Nimesulide therapeutic efficacy in inflammation and pain states

Clinical Efficacy & Safety Data

Recent real-world studies and regulatory reviews provide clear data on nimesulide's performance compared to other common analgesics.

Table 1: Comparative Clinical Efficacy in Fever and Pain Management A 2025 prospective, observational study compared this compound with other therapies in 303 subjects with fever or pain. Key findings are summarized below [1] [2].

| Parameter | This compound (100 mg) | Ibuprofen (400 mg) + Paracetamol (325 mg) | Paracetamol (650 mg) |

|---|---|---|---|

| Onset of Antipyretic Action | Within 15 minutes | Not Specified | Not Specified |

| Fever Reduction | Significantly greater at 1, 2, 4, 6 hours, and through Day 8 | Less than this compound | Less than this compound |

| Pain Reduction (VAS Scores) | Significant improvement, especially by Day 1 (p < 0.0001) | Less than this compound | Less than this compound |

| Conclusion | Superior efficacy | -- | -- |

Table 2: Safety Profile and Regulatory Status The efficacy of this compound is balanced by specific safety concerns, particularly regarding the liver [3] [4] [5].

| Aspect | Details |

|---|---|

| Approved Indications | Acute pain, primary dysmenorrhea (menstrual cramps). Use for painful osteoarthritis is no longer recommended in the EU [3] [5]. |

| Common Side Effects | Headache, dizziness, somnolence, gastrointestinal upset, nausea, diarrhea, peripheral edema [4]. |

| Key Safety Concern | Hepatotoxicity: Risk of clinically apparent acute liver injury; cases of fulminant hepatic failure requiring transplantation and causing death have been reported. The estimated mortality rate among jaundiced cases is 10-20% [4]. |

| Regulatory Recommendations | - Not approved in the U.S. [3] [4].

- Second-line therapy in the EU [5].

- Maximum treatment duration: 15 days [5].

- Use in contraindicated in children [4]. |

Mechanism of Action: Beyond COX-2 Inhibition

This compound is classified as a relatively selective cyclooxygenase-2 (COX-2) inhibitor. This selectivity helps reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs [4] [6]. However, its action extends beyond this primary pathway:

- Multiple Anti-inflammatory Pathways: Research indicates this compound also inhibits phosphodiesterases, neutralizes reactive oxygen species (free radicals), downregulates adhesion molecules on endothelial cells, and inhibits the release of proteolytic enzymes like matrix metalloproteinases (MMPs) [6].

- Adenosine Signaling Pathway: A 2016 study revealed that a significant part of this compound's anti-inflammatory effect is mediated through the CD73/adenosine/A2A receptor signaling pathway. This pathway is an endogenous modulator of inflammation, and its activation leads to a reduction in the inflammatory response [7].

The following diagram illustrates these interconnected mechanisms:

This compound's multi-modal mechanism of action targets inflammation through primary and secondary pathways.

Experimental Models & Protocols

For researchers designing studies, here are methodologies from key publications that demonstrate this compound's efficacy in validated experimental models.

Table 3: Key Experimental Models and Assessment Methods

| Model / Assay | Species | Induction Agent / Method | Key Outcome Measures | Findings (this compound vs. Control) |

|---|---|---|---|---|

| Carrageenan-Induced Paw Edema [8] [7] | Rat | 1% carrageenan injection into hind paw | Paw volume measured hourly for 6 hours using a plethysmometer | Significant reduction in edema formation |

| Freund's Adjuvant-Induced Arthritis [8] | Rat | Injection of Freund's complete adjuvant | Joint inflammation and other arthritis parameters | Demonstrated anti-inflammatory activity |

| UV-Induced Skin Erythema [8] | Guinea pig | UV radiation | Skin redness and inflammation | Reduced erythema |

| Randall-Selitto Test (Analgesia) [8] | Rat | Increasing pressure to inflamed paw | Pain threshold (pressure tolerated) | Increased pain threshold, indicating analgesia |

| Writhing Test (Analgesia) [8] | Mouse | Intraperitoneal phenylquinone injection | Number of writhing stretches | Reduced number of writhes |

| Yeast-Induced Hyperthermia (Antipyresis) [8] | Rat | Subcutaneous yeast injection | Body temperature | Reduced fever |

Research Implications & Potential

Beyond its classical indications, this compound has shown intriguing potential in other areas:

- Oncology Research: A 2022 case report described a patient with Acute Myeloid Leukemia (AML) who showed a partial response after this compound use. In vitro studies confirmed that this compound induces cell death and cell cycle arrest in AML cell lines and can potentiate the effect of chemotherapy drugs like cytarabine [9].

- A Tool for Mechanism Exploration: Due to its unique, multi-targeted mechanism (especially involving the adenosine pathway), this compound remains a valuable tool for exploring novel molecular targets for anti-inflammatory therapy [7].

References

- 1. Prospective Real-World Study Comparing the Safety and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Prospective Real-World Study Comparing the Safety and ... [research.umkc.edu]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - referral | European Medicines Agency (EMA) [ema.europa.eu]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Adenosine signalling mediates the anti-inflammatory ... [sciencedirect.com]

- 8. The Anti-Inflammatory, Analgesic and Antipyretic Activity of... [link.springer.com]

- 9. Molecular Characterization of a First-in-Human Clinical Response to... [pmc.ncbi.nlm.nih.gov]

Nimesulide safety profile and common adverse effects

Nimesulide Safety Profile at a Glance

The table below summarizes the core safety information for this compound.

| Aspect | Details |

|---|---|

| Primary Safety Concern | Drug-Induced Liver Injury (DILI) [1] |

| Spectrum of Liver Injury | Transient enzyme elevations → Symptomatic hepatitis with jaundice → Fulminant hepatic failure [1] |

| Reported Mortality Rate (in jaundiced cases) | 10% - 20% [1] |

| Estimated Incidence of Clinically Apparent Liver Injury | ~1 in 50,000 users [1] [2] |

| Typical Latency to Onset | Few days to 6 months (median ~4 weeks); severe cases reported after 3-5 days [1] |

| Common Non-Hepatic Adverse Effects | Gastrointestinal upset (nausea, diarrhea, pain), dizziness, somnolence, skin rash, pruritus [1] [2] [3] |

| Key Risk Mitigation Strategy | Limit treatment duration to a maximum of 15 days [1] [2] |

Quantitative Risk Data from Meta-Analysis

A 2019 systematic review and meta-analysis pooled data from various study designs to quantify the risk of this compound-induced hepatotoxicity [4]. The findings are summarized below.

| Analysis Type | Comparison | Risk Estimate (Pooled) | Notes |

|---|

| Disproportionality Analysis | this compound vs. Other NSAIDs | Reporting Odds Ratio (ROR): 4.05 (95% CI: 3.46-4.75) [4] | Indicates a four-fold higher reporting rate of liver injury with this compound compared to other NSAIDs in pharmacovigilance databases. | | Relative Risk Analysis | this compound vs. Other NSAIDs/No NSAID | Relative Risk (RR): 2.30 (95% CI: 1.74-3.05) [4] | Indicates this compound users had over twice the risk of experiencing hepatotoxicity. |

Mechanism of Hepatotoxicity and Experimental Assessment

The exact mechanism of this compound-induced liver injury is not fully established but is considered idiosyncratic [1]. It is hypothesized to be due to a reaction to a reactive metabolite formed during hepatic metabolism [1] [5]. The multifaceted action of this compound involves several pathways, as illustrated in the following mechanism-of-action workflow.

This compound's primary action is the selective inhibition of cyclooxygenase-2 (COX-2), reducing the synthesis of prostaglandins at inflammation sites [1] [6]. Its broader mechanism includes inhibiting phosphodiesterase type 4 (PDE4) to increase cAMP levels, scavenging reactive oxygen species (ROS), inhibiting matrix metalloproteinases (MMPs) and histamine release, and reducing platelet-activating factor (PAF) production [7] [6]. These multifaceted actions collectively contribute to its anti-inflammatory, analgesic, and antipyretic effects.

For assessing hepatotoxicity causality in reported cases, the Roussel Uclaf Causality Assessment Method (RUCAM) is a standardized tool [4]. It scores cases based on key elements:

- Time to onset from drug start

- Course after drug cessation

- Risk factors (e.g., alcohol use)

- Concomitant drug use

- Exclusion of alternative causes

- Previous hepatotoxicity information

- Response to re-challenge

Cases are classified as highly probable, probable, possible, or unlikely based on the total score [4].

Risk Management and Regulatory Context

- Patient Selection: Contraindicated in patients with pre-existing liver disease or known hypersensitivity to NSAIDs/sulfonamides [1] [2] [5]

- Treatment Duration: Strictly limit use to a maximum of 15 days; shorter duration does not eliminate risk of severe hepatotoxicity [1] [2]

- Clinical Monitoring: No specific monitoring protocol is universally mandated, but clinicians should maintain high vigilance and advise patients to discontinue this compound and seek immediate medical attention if symptoms like anorexia, nausea, vomiting, abdominal pain, fatigue, or dark urine occur [1]

- Regulatory Status: Not approved in the U.S., Canada, Australia, and many other countries; banned or suspended in several European countries (e.g., Spain, Finland, Ireland) due to hepatotoxicity concerns [1] [2] [4]

Environmental and Veterinary Toxicity

Compounding its human safety concerns, this compound is toxic to vultures [2] [8]. Experimental studies show that vultures fed carcasses of livestock treated with this compound develop kidney failure, visceral gout, and die within 26-29 hours of exposure [8]. This has led India to ban this compound for veterinary use to protect critically endangered vulture populations [2] [8].

This compound's efficacy is counterbalanced by a significant risk of severe hepatotoxicity. For researchers and clinicians, a thorough understanding of its safety profile, strict adherence to short-term use, and vigilant patient monitoring are paramount.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. This compound-induced fixed drug eruption | Allergologia et ... [elsevier.es]

- 4. This compound-induced hepatotoxicity: A systematic review and ... [journals.plos.org]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Recent contributions to knowledge of the mechanism ... [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental safety testing confirms that the NSAID ... [sciencedirect.com]

Comprehensive Technical Guide: Nimesulide's Historical Development and Clinical Assessment

Introduction and Historical Development

Nimesulide is a nonsteroidal anti-inflammatory drug (NSAID) with a distinctive historical trajectory and clinical profile that sets it apart from conventional anti-inflammatory agents. First discovered in 1971, this compound received its initial market approval in Italy in 1985, marking the beginning of its clinical utilization across various therapeutic domains [1] [2]. As a member of the sulfonanilide class, this compound stands as the only NSAID in this particular chemical classification, contributing to its unique pharmacological behavior [3]. Over the past several decades, this compound has been approved in more than 50 countries worldwide, primarily for the management of acute pain syndromes, osteoarthritis, and primary dysmenorrhea [4] [5].

The historical development of this compound reveals a pattern of evolving regulatory scrutiny and increasing understanding of its risk-benefit profile. While the drug gained widespread acceptance in many European, Asian, and Latin American markets, it has never received approval in several countries including the United States, Canada, Australia, Japan, and New Zealand [6] [3]. This divergent regulatory acceptance stems primarily from emerging concerns regarding this compound's potential for idiosyncratic hepatotoxicity, which has led to market withdrawals or usage restrictions in some countries while maintaining its availability in others with specific safety precautions [5] [7].

Table: Historical Timeline of this compound Development and Regulatory Status

| Year | Key Event | Significance |

|---|---|---|

| 1971 | Discovery of this compound | Initial identification of the compound |

| 1985 | First marketing approval in Italy | Introduction to clinical practice |

| 1998-2002 | Reports of hepatic adverse events in Finland | Identification of safety concerns |

| 2002-2004 | European Medicines Agency review | Implementation of regulatory restrictions across EU |

| 2007 | Ban in children under 12 years (India) | Age-based restriction in response to safety concerns |

| 2011 | EMA restricts to acute pain and dysmenorrhea | Limitation of approved indications |

| 2025 | Mandatory "Box Warning" implementation (India) | Enhanced safety labeling requirements |

Mechanism of Action and Pharmacological Profile

Primary COX-2 Preferential Inhibition

This compound's principal mechanism of action involves selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which represents a key distinction from traditional non-selective NSAIDs. This COX-2 preferential activity enables this compound to effectively suppress the formation of inflammatory prostaglandins while largely sparing the constitutive COX-1 enzyme that maintains gastrointestinal mucosal integrity and platelet function [8] [9]. The molecular basis for this selectivity stems from this compound's unique sulfonanilide structure, which allows it to preferentially bind to and inhibit the COX-2 isoform through specific interactions within the enzyme's active site [3]. This selective targeting translates to clinically meaningful benefits, particularly a reduced incidence of gastrointestinal adverse effects compared to non-selective NSAIDs [1].

Additional Mechanisms and Multimodal Activity

Beyond its COX-2 inhibitory effects, this compound exhibits a multimodal mechanism of action that contributes to its distinctive pharmacological profile. Research has revealed that this compound modulates several additional pathways involved in the inflammatory cascade:

- Phosphodiesterase Inhibition: this compound inhibits phosphodiesterase (PDE) enzymes, particularly PDE4, resulting in increased intracellular levels of cyclic adenosine monophosphate (cAMP). This elevated cAMP concentration leads to reduced activation of inflammatory cells and decreased release of pro-inflammatory mediators [9] [2].

- Reactive Oxygen Species Scavenging: this compound demonstrates significant antioxidant properties by neutralizing reactive oxygen species (ROS) and other free radicals generated during inflammatory processes. This activity helps protect tissues from oxidative stress and subsequent damage [9] [10].

- Adenosine Signaling Modulation: Recent research has elucidated this compound's ability to activate the CD73/adenosine/A2A receptor pathway. This mechanism involves enhanced conversion of extracellular ATP to adenosine, which then binds to A2A receptors producing potent anti-inflammatory effects [10] [2].

- Inhibition of Proteolytic Enzymes: this compound suppresses the release and activity of matrix metalloproteinases (MMPs), particularly neutrophil elastase and other proteases involved in tissue destruction during inflammation [9].

The following diagram illustrates this compound's multifaceted mechanism of action:

> Figure 1: this compound's multimodal mechanism of action, showing primary COX-2 preferential inhibition and additional anti-inflammatory pathways.

Table: Comprehensive Pharmacological Targets of this compound

| Target/Pathway | Biological Effect | Clinical Relevance |

|---|---|---|

| COX-2 Enzyme | Preferential inhibition reduces prostaglandin synthesis | Analgesic and anti-inflammatory effects with improved GI tolerability |

| Phosphodiesterases (PDE4) | Increased intracellular cAMP levels | Reduced inflammatory cell activation and mediator release |

| Reactive Oxygen Species | Neutralization of free radicals | Protection against oxidative tissue damage |

| CD73/Adenosine Pathway | Enhanced anti-inflammatory adenosine signaling | Additional anti-inflammatory mechanism beyond COX inhibition |

| Matrix Metalloproteinases | Inhibition of proteolytic enzyme activity | Prevention of tissue destruction in inflammatory states |

Clinical Efficacy and Clinical Assessment

Efficacy in Acute Pain Conditions

This compound has demonstrated consistent efficacy across various acute pain conditions, with a particularly rapid onset of action that represents one of its distinguishing clinical characteristics. The drug's favorable pharmacokinetic profile, characterized by rapid gastrointestinal absorption and quick distribution to inflammatory sites, contributes to this prompt therapeutic effect [8] [1]. Clinical studies have documented significant pain relief beginning within 15-30 minutes after administration, making this compound particularly suitable for conditions requiring fast symptomatic control [7]. The drug's synovial fluid concentration has been shown to persist longer than in plasma, potentially explaining its sustained effectiveness in articular pain conditions despite a relatively short plasma half-life of 1.8-4.7 hours [1].

Recent clinical investigations continue to support this compound's efficacy profile. The 2025 ENDEVER study, conducted across multiple Indian research centers, directly compared this compound with other common analgesics in 303 adults with fever and pain [7]. This trial demonstrated that this compound 100 mg provided more rapid fever reduction and pain relief compared to both ibuprofen 400 mg + paracetamol 325 mg combination and paracetamol 650 mg alone. Specifically, the study reported that within two hours of administration, 40% of patients with moderate pain and 6.5% with severe pain experienced reduction to only mild discomfort, with many subjects achieving complete pain resolution by the second day of treatment [7].

Specialized Clinical Applications

Beyond general acute pain management, this compound has shown particular effectiveness in several specific clinical contexts:

- Primary Dysmenorrhea: this compound is officially approved for the treatment of primary dysmenorrhea in adolescents and adults above 12 years, where its rapid onset of action and effectiveness in relieving uterine cramping pain have been well-documented [4].

- Osteoarthritis: Though primarily indicated for acute pain, this compound has demonstrated efficacy in the symptomatic treatment of osteoarthritis, with studies showing comparable effectiveness to other NSAIDs but with potentially better gastrointestinal tolerability [4] [3].

- Post-operative Pain: The drug's rapid onset makes it suitable for post-operative pain management, with clinical evidence supporting its use as part of multimodal analgesic regimens [8].

Table: Clinical Efficacy Outcomes from Recent this compound Studies

| Study/Parameter | Patient Population | Intervention | Key Efficacy Findings |

|---|---|---|---|

| ENDEVER Study (2025) [7] | 303 adults with fever and pain | This compound 100 mg vs. ibuprofen+paracetamol vs. paracetamol alone | Faster fever reduction (within 15 min); superior pain relief at 2 hours |

| Pain Reduction (Visual Analog Scale) | Adults with moderate to severe pain | This compound 100 mg twice daily | 40% with moderate pain and 6.5% with severe pain reduced to mild pain within 2 hours |

| Synovial Fluid Persistence [1] | Patients with joint inflammation | This compound standard dosing | Longer persistence in synovial fluid vs. plasma supporting sustained articular efficacy |

Safety Profile and Hepatotoxicity Concerns

Hepatic Adverse Reactions

The most significant safety consideration with this compound therapy is the risk of idiosyncratic hepatotoxicity, which has shaped its regulatory status worldwide. Clinical data indicate that while transient, asymptomatic elevations in liver enzymes occur in a small percentage of patients (<1% showing >3-fold ULN increases), this compound has been associated with rare but potentially severe clinically apparent liver injury [6]. The onset of hepatotoxicity typically occurs within 1-4 weeks of initiation, though cases have been reported after as little as 3-5 days of therapy [6] [3]. The pattern of liver injury is predominantly hepatocellular, featuring elevated transaminases, with cholestatic or mixed patterns occurring less frequently [6].

The clinical spectrum of this compound-associated liver injury ranges from mild hepatitis to fulminant hepatic failure requiring transplantation or resulting in mortality. Published case reports describe more than 100 instances of clinically apparent liver injury attributed to this compound, with an estimated mortality rate of 10-20% among jaundiced cases [6]. The overall frequency of significant hepatotoxicity is estimated at approximately 1 in 50,000 users, though this varies across populations and monitoring practices [6]. Risk factors potentially include female gender, middle age, and possibly genetic polymorphisms affecting drug metabolism, though conclusive identification of risk factors remains elusive.

Comparative Safety and Risk-Benefit Assessment

When evaluating this compound's safety profile, it is essential to consider both its relative risks and benefits compared to alternative therapeutic options:

- Gastrointestinal Safety: this compound demonstrates a favorable GI tolerability profile compared to non-selective NSAIDs, with a lower incidence of endoscopic ulcers, clinically significant gastrointestinal bleeding, and related complications [8] [1]. This advantage stems from its COX-2 preferential mechanism that largely spares protective COX-1 derived prostaglandins in the gastric mucosa.

- Cardiovascular Safety: Unlike some selective COX-2 inhibitors (coxibs), this compound has not been associated with significant increased cardiovascular risk in most observational studies, though standard NSAID cardiovascular precautions still apply [10] [2].

- Renal and Other Considerations: As with other NSAIDs, this compound carries standard precautions regarding fluid retention, hypertension exacerbation, and potential for renal impairment, particularly in susceptible populations [7].

The benefit-risk assessment of this compound has been formally evaluated by multiple regulatory authorities, resulting in specific use restrictions rather than universal withdrawal. The European Medicines Agency, after comprehensive review, concluded that this compound maintains a positive benefit-risk profile when used appropriately for acute pain and primary dysmenorrhea for limited duration (maximum 15 days) in patients without pre-existing liver conditions [5]. Current guidelines position this compound as a second-line therapy when first-line options like paracetamol or other NSAIDs provide inadequate relief or are poorly tolerated [7].

Experimental Protocols and Methodologies

In Vivo Models of Inflammation

Standardized experimental approaches have been developed to evaluate this compound's efficacy and mechanisms of action in preclinical models. The carrageenan-induced paw edema model in rats represents a well-established method for assessing anti-inflammatory activity [10]. The standardized protocol involves:

- Animal Preparation: Male Wistar rats (200-250 g) are lightly anesthetized with enflurane and receive a 100 μL injection of 1% carrageenan suspension in the subplantar region of the left hind paw [10].

- Edema Measurement: Paw volume is measured using a hydropletismometer at baseline (time zero) and at hourly intervals for 6 hours post-carrageenan injection [10].

- Drug Administration: Test compounds are administered intraperitoneally just prior to edema induction. For this compound efficacy studies, a dose of 5 mg/kg i.p. is typically used, while mechanistic studies may employ adenosine receptor agonists (CGS21680, 2 mg/kg i.p.) or antagonists (ZM241385, 3 mg/kg i.p.) to investigate pathway involvement [10].

- Data Analysis: Edema inhibition is calculated as percentage reduction in paw volume increase compared to vehicle-treated controls, with statistical analysis performed using ANOVA followed by appropriate post-hoc tests [10].

In Vitro Mechanistic Studies

Cell-based systems provide valuable insights into this compound's molecular mechanisms beyond COX-2 inhibition:

- Macrophage Culture Models: The J774 murine macrophage cell line serves as a standard model for investigating anti-inflammatory mechanisms. Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ atmosphere [10].

- Inflammatory Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) at concentrations of 100 ng/mL to induce inflammatory responses, with or without pretreatment with this compound (typically 10-100 μM) [10].

- Pathway Inhibition Studies: To investigate specific mechanism involvement, cells may be pretreated with pathway inhibitors such as APCP (CD73 inhibitor, 100 μM) or receptor antagonists before this compound exposure [10].

- Gene Silencing Approaches: For definitive pathway identification, CD73 mRNA silencing using specific siRNA constructs provides confirmation of mechanism dependency [10].

- Analytical Endpoints: Standard assessments include nitric oxide production (Griess reaction), prostaglandin E₂ measurement (ELISA), cAMP quantification (enzyme immunoassay), and enzyme activity assays for CD73 and related pathways [10].

Regulatory Status and Current Clinical Positioning

Global Regulatory Variations

The regulatory landscape for this compound reflects significant international variation based on differing benefit-risk assessments. The current global status includes:

- European Union: Following the 2002-2004 EU-wide review triggered by Finnish and Spanish safety concerns, this compound remains available in several member states (including Italy, Portugal, and Belgium) but with strict limitations [5]. Approved indications are restricted to acute pain and primary dysmenorrhea with maximum treatment duration of 15 days, and the 200 mg tablet formulation was withdrawn due to insufficient efficacy demonstration at this higher dose [5].

- India: As a historically significant market for this compound, India has implemented progressively stricter regulations, including a 2007 ban on use in children under 12 years and more recent 2025 requirements for prominent "Box Warning" on all packaging and promotional materials [7]. Current Indian guidelines specify this compound as second-line therapy, contraindication in hepatic or renal impairment, and avoidance in pregnant/lactating women [7].

- Withdrawn Markets: Several countries that initially approved this compound subsequently withdrew it from the market, including Finland (2002), Spain (2002), Ireland, and several others, primarily based on hepatotoxicity concerns and the availability of therapeutic alternatives [5] [3].

Table: Current Global Regulatory Status of this compound (Representative Countries)

| Country/Region | Regulatory Status | Key Restrictions/Limitations |

|---|---|---|

| European Union | Approved with restrictions | Maximum 15 days treatment; acute pain and dysmenorrhea only; not for children |

| India | Approved with boxed warning | Second-line therapy; contraindicated <12 years, pregnancy, hepatic/renal impairment |

| United States | Never approved | Not available |

| Canada | Never approved | Not available |

| Australia | Never approved | Not available |

| Finland | Withdrawn (2002) | Market suspension due to hepatic adverse events |

| Spain | Withdrawn (2002) | Market suspension due to safety concerns |

Appropriate Clinical Use and Risk Mitigation

For healthcare professionals considering this compound therapy, current evidence supports the following practice recommendations:

- Patient Selection: this compound should be reserved for otherwise healthy adults without pre-existing liver disease, alcohol abuse, or significant hepatic risk factors [6] [7].

- Treatment Duration: Therapy should be limited to the shortest possible duration, not exceeding the recommended 15-day maximum in most guidelines [5] [7].

- Monitoring Parameters: Baseline assessment of liver function tests is recommended, with prompt evaluation of any symptoms suggesting hepatotoxicity (malaise, anorexia, nausea, abdominal discomfort) during treatment [6].

- Appropriate Indications: this compound should be positioned as second-line treatment for acute pain when first-line options (paracetamol, conventional NSAIDs) provide inadequate relief or are poorly tolerated, particularly in inflammatory pain conditions [7].

- Formulation Selection: Immediate-release oral formulations above 100 mg are not recommended, with preference for the lowest effective dose (typically 100 mg twice daily) [7].

Conclusion and Future Perspectives

This compound represents a pharmacologically distinct NSAID with a complex benefit-risk profile that has evolved through decades of clinical use and regulatory scrutiny. Its multimodal mechanism of action, combining COX-2 preferential inhibition with additional anti-inflammatory pathways, provides a unique therapeutic approach distinct from both traditional NSAIDs and selective coxibs. The documented rapid onset of analgesic action and favorable gastrointestinal tolerability compared to non-selective NSAIDs maintain its relevance in specific clinical scenarios despite identified hepatotoxicity risks.

References

- 1. [this compound: 25 years later] [pubmed.ncbi.nlm.nih.gov]

- 2. The relatively selective cyclooxygenase-2 inhibitor this compound: What's going on? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound - referral | European Medicines Agency (EMA) [ema.europa.eu]